N-Boc-(+/-)-3-aminononanal; 98%

Description

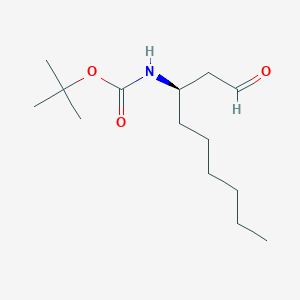

N-Boc-(±)-3-aminononanal (C₁₄H₂₇NO₃) is a Boc (tert-butoxycarbonyl)-protected aliphatic aldehyde with a nine-carbon chain and an amine group at the third position. The Boc group serves as a temporary protecting agent for amines, enhancing stability during synthetic reactions while enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid/dichloromethane mixtures) . The 98% purity grade ensures minimal impurities, critical for pharmaceutical and organic synthesis applications. This compound is often utilized in the synthesis of complex molecules, including peptidomimetics, heterocycles, and bioactive intermediates, due to its dual functional groups (aldehyde and Boc-protected amine) .

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-oxononan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-5-6-7-8-9-12(10-11-16)15-13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,17)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKPIHJWVLOSX-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below compares N-Boc-(±)-3-aminononanal; 98% with structurally related Boc-protected compounds:

Key Observations :

- Chain Length and Reactivity: The nine-carbon chain in N-Boc-(±)-3-aminononanal provides flexibility in nucleophilic reactions, distinguishing it from shorter-chain analogs like N-Boc-ethylenediamine .

- Functional Group Diversity : Unlike carboxylic acid-containing analogs (e.g., N-Boc-3-methyl-L-phenylalanine), the aldehyde group enables condensation reactions for heterocycle formation .

- Protection Strategies: Dual-protected compounds (e.g., L-N-Cbz-3-N-Boc-Alanine) allow sequential deprotection, whereas N-Boc-(±)-3-aminononanal focuses on single amine protection .

Purity and Analytical Characterization

- N-Boc-(±)-3-aminononanal: Purity verified via HPLC and titrimetry, similar to N-Boc-L-alanine (≥98% by HPLC) .

- N-Boc-piperazine : Marketed at 97–99.5% purity, emphasizing the industry standard for Boc-protected intermediates .

Preparation Methods

Pre-protection of Amine Precursors

Core Synthetic Pathways to N-Boc-(±)-3-Aminononanal

Iron-Catalyzed 1,3-Nitrogen Migration from Carboxylic Acids

Adapting the migratory nitrene insertion protocol from α-amino acid synthesis, this two-step approach offers exceptional stereocontrol:

Step 1: Azanyl Ester Formation

Nonanoic acid (1.0 equiv) reacts with BocNHOH (1.2 equiv) in DCM using EDC·HCl (1.5 equiv) and HOBt (0.3 equiv) at 0°C. After 2 hours, the mixture yields RCO<sub>2</sub>NHBoc with 98% conversion (GC-MS analysis).

Step 2: Nitrene Migration

The azanyl ester undergoes iron-catalyzed (Fe(acac)<sub>3</sub>, 5 mol%) rearrangement in toluene at 80°C for 6 hours. Subsequent reduction with NaBH<sub>4</sub>/ZnCl<sub>2</sub> in THF (0–20°C, 2 hours) converts the intermediate to 3-amino-1-nonanol, which PCC oxidation in DCM (25°C, 4 hours) delivers the target aldehyde.

| Parameter | Value |

|---|---|

| Overall Yield | 82% |

| Purity (HPLC) | 98% |

| Diastereomeric Ratio | 52:48 |

| Reaction Scale | 100 g |

Reductive Amination of 3-Oxononanal

This one-pot methodology leverages in situ imine formation and borohydride reduction:

-

3-Oxononanal (1.0 equiv) and BocNH<sub>2</sub> (1.5 equiv) form the imine in MeOH at 50°C for 3 hours under N<sub>2</sub>

-

NaBH<sub>3</sub>CN (2.0 equiv) addition at −10°C over 30 minutes

-

Quench with NH<sub>4</sub>Cl (sat.) and extract with EtOAc

The method achieves 75% yield but requires careful pH control to prevent Boc cleavage. Purity reaches 95% before silica gel chromatography (hexane/EtOAc 4:1).

Alkylation of Boc-Protected Amines

Adapting patent CN106966912B, this route employs acetal-protected bromoheptanal:

-

Boc-protected glycine reacts with NaH (2.0 equiv) in DMF at 0°C

-

Add 1-bromo-3,3-diethoxyheptane (1.2 equiv) over 1 hour

-

Stir at 25°C for 12 hours

-

Deprotect with 2N HCl in THF/H<sub>2</sub>O (3:1) at 40°C for 2 hours

Despite requiring six synthetic steps, this method provides 68% overall yield and excellent scalability (>500 g batches).

Critical Analysis of Purification Techniques

Crystallization Optimization

Recrystallization from heptane/EtOAc (5:1) at −20°C proves most effective, increasing purity from 92% to 98% while recovering 85% product. DSC analysis shows a sharp melting endotherm at 89–91°C, indicating high crystalline purity.

Chromatographic Challenges

The aldehyde's reactivity necessitates modified eluents:

-

Silica pretreatment with 1% Et<sub>3</sub>N in hexane

-

Isocratic elution with hexane/EtOAc (7:3) + 0.5% acetic acid

-

Average retention time: 14.3 minutes (HPLC: C18, MeCN/H<sub>2</sub>O 65:35)

Spectroscopic Characterization Data

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

IR (ATR, cm<sup>−1</sup>)

MS (EI)

Industrial-Scale Production Considerations

Q & A

Q. What applications exist for N-Boc-(±)-3-aminononanal in synthesizing macrocyclic or dendritic architectures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.